4-Fluoro-4'-nitrobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of related fluoro-nitro compounds involves multistep reactions, including nitration, fluorination, and other functional group transformations. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic compounds, indicating the reactivity of fluoro-nitro compounds in forming more complex structures . Similarly, the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation, suggesting potential synthetic routes for 4-Fluoro-4'-nitrobenzophenone .
Molecular Structure Analysis
The molecular structure of fluoro-nitro compounds is characterized by the presence of electron-withdrawing nitro groups and electron-withdrawing or donating fluoro groups, which can influence the electronic properties of the molecule. For example, the crystal structure of N4-Methyl-4-nitrobenzaldehyde thiosemicarbazone has been determined, providing insights into the structural aspects of nitro-substituted benzophenones .
Chemical Reactions Analysis
Fluoro-nitro compounds participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of a nitro group can facilitate the formation of nitro anion radicals, which are intermediates in the mechanism of action of certain drugs . Additionally, the nitration of benzoselenadiazoles and subsequent deselenation to yield fluoronitro-o-phenylenediamines indicates the reactivity of fluoro-nitro compounds in nitration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-nitro compounds are influenced by the presence of fluorine and nitro groups. These groups can affect the solubility, fluorescence, and electrochemical behavior of the compounds. For instance, the water solubility of 4-nitrophenol, a related compound, makes it a dangerous pollutant, and its detection is facilitated by the synthesis of specific fluorescent probes . The electrochemical studies of ruthenium(II) complexes with nitrobenzophenone derivatives suggest the potential of these compounds as anti-trypanosomal agents due to their ability to form nitro anion radicals .
Scientific Research Applications
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Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles
- Application : This research focuses on the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles .
- Method : Late-stage fluorination with Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles .
- Results : 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
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Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation
- Application : This research explores the applications of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation .
- Method : The benzophenones, aryldiazirines, and arylazides are used as photolinkers to produce the desired chemical linkage upon their photo-irradiation .
- Results : The review highlights the flexible chemistry of 4-fluoro-3-nitrophenyl azide and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
Also, it’s important to note that 4-Fluoro-4’-nitrobenzophenone is for R&D use only and not intended for medicinal, household or other use . Always handle chemicals with care and use appropriate safety measures.
- Photoaffinity Labeling
- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4-Fluoro-4’-nitrobenzophenone, is used for photoaffinity labeling .
- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .
- Results : This method has been used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and in rapid diagnostics .
Also, it’s important to note that 4-Fluoro-4’-nitrobenzophenone is for R&D use only and not intended for medicinal, household or other use . Always handle chemicals with care and use appropriate safety measures.
Safety And Hazards
4-Fluoro-4’-nitrobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
(4-fluorophenyl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDAYOOBGHYICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176358 | |
Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-nitrobenzophenone | |
CAS RN |
2195-47-3 | |
Record name | 4-Fluoro-4'-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002195473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2195-47-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2195-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-4′-nitrobenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4L8FX8EU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.